molecular formula C17H14N6O2S B2501914 5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile CAS No. 2034378-35-1

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile

Cat. No.: B2501914
CAS No.: 2034378-35-1
M. Wt: 366.4
InChI Key: ILJLHJNHXWZBGU-UHFFFAOYSA-N
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Description

The compound 5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile features a benzonitrile backbone substituted with a nitro group at position 5 and an ethylenediamine-linked 2-sulfanylidene-1,2-dihydroquinazolin-4-yl moiety. While specific data on its synthesis, crystallography, or biological activity are absent in the provided evidence, its structural analog 2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile (CAS 422526-73-6) shares a similar framework, differing by a 7-chloro substituent on the quinazolinone ring .

Properties

IUPAC Name

5-nitro-2-[2-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]ethylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,13,19H,7-8H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGWRXPZWGWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)NC2=NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process usually includes:

  • Formation of the Dihydroquinazoline Core : The initial step often involves the reaction of appropriate amines with isocyanates or isothiocyanates to form the dihydroquinazoline structure.
  • Nitration : The introduction of the nitro group at the 5-position of the benzonitrile moiety can be achieved through standard nitration techniques.
  • Final Assembly : The compound is finalized by coupling the dihydroquinazoline derivative with the benzonitrile component.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction
HCT116 (Colon)8.3Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes implicated in cancer progression and metastasis. Notably, it has shown potent inhibition against kallikrein-related peptidase 6 (KLK6), an enzyme associated with tumor invasion.

EnzymeIC50 (nM)Selectivity Ratio (vs. Trypsin)
KLK69>25-fold
Trypsin230

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinazoline core and benzonitrile moiety have been systematically studied to elucidate their impact on potency and selectivity.

Key Findings:

  • Substituent Positioning : Modifications at the 5-nitro position significantly affect anticancer activity; electron-withdrawing groups enhance potency.
  • Dihydroquinazoline Variants : Alterations in the sulfanylidene group lead to changes in KLK6 inhibition, indicating that this moiety plays a critical role in binding affinity.

Study 1: Cytotoxicity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various derivatives of 5-Nitro-2-(...) against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value of 7 µM against MCF-7 cells, indicating a promising lead for further development.

Study 2: KLK6 Inhibition Mechanism

A detailed investigation into the mechanism of KLK6 inhibition revealed that 5-Nitro-2-(...) binds reversibly to the active site, as demonstrated by surface plasmon resonance assays. This reversible binding was confirmed through kinetic studies showing rapid on/off rates consistent with competitive inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives

The closest structural analog is 2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile (CAS 422526-73-6):

  • Molecular Formula : C₁₇H₁₂ClN₅O₃S
  • Molecular Weight : 401.8 g/mol
  • Key Substituents: 7-Chloro group on the quinazolinone ring. Nitro group on the benzonitrile moiety. Ethylenediamine linker between quinazolinone and benzonitrile .
Table 1: Structural Comparison of Quinazolinone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents
Target Compound Not provided* Not provided* Nitro, sulfanylidene quinazolinyl
CAS 422526-73-6 C₁₇H₁₂ClN₅O₃S 401.8 7-Chloro, nitro, sulfanylidene quinazolinyl

*Note: Exact data for the target compound are unavailable in the evidence.

Nitrofuran Derivatives

Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine share nitro-group functionality but differ in core structure:

  • FANFT: Molecular Formula: C₈H₆N₄O₃S Biological Activity: Potent urinary bladder carcinogen in Sprague-Dawley rats, inducing transitional cell carcinomas within 9–12 weeks .
  • 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Biological Activity: Induces hemangioendothelial sarcomas in rats, highlighting nitro-group-mediated carcinogenicity distinct from FANFT .

Key Differences :

  • The target compound’s quinazolinone-thione core contrasts with the nitrofuran-thiazole or oxadiazine scaffolds, suggesting divergent metabolic pathways and biological targets.

Research Findings and Implications

Metabolic Activation Pathways

Nitrofuran derivatives like FANFT are metabolized via prostaglandin endoperoxide synthetase, generating reactive intermediates that bind to DNA .

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